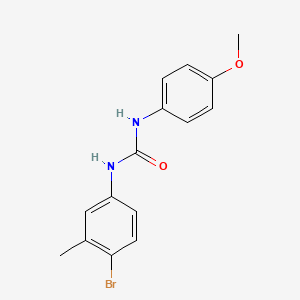![molecular formula C14H12ClNO2 B5728071 2-[2-chloro-3-(dimethylamino)-2-propen-1-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5728071.png)
2-[2-chloro-3-(dimethylamino)-2-propen-1-ylidene]-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-chloro-3-(dimethylamino)-2-propen-1-ylidene]-1H-indene-1,3(2H)-dione is a chemical compound that has been widely studied for its potential applications in scientific research. It is also known by its common name, DCMU, which stands for 3-(3,4-dichlorophenyl)-1,1-dimethylurea. DCMU belongs to a class of compounds known as herbicides, but its properties make it useful for a variety of other purposes.
作用機序
DCMU works by binding to the D1 protein in photosystem II, which is responsible for transferring electrons from water to plastoquinone. By binding to this protein, DCMU blocks the transfer of electrons, which inhibits the production of oxygen and ATP.
Biochemical and Physiological Effects:
DCMU has been shown to have a variety of biochemical and physiological effects. In plants, it can cause chlorosis, or yellowing of the leaves, as well as stunted growth. In animals, DCMU has been shown to have toxic effects on the liver, kidneys, and nervous system.
実験室実験の利点と制限
One of the main advantages of using DCMU in lab experiments is its specificity. Because it targets photosystem II, it can be used to study the effects of photosynthesis on plant growth and development without affecting other metabolic processes. However, DCMU also has some limitations. It is toxic to both plants and animals, which can make it difficult to use in certain experiments. Additionally, its effects on photosynthesis can vary depending on the species of plant being studied.
将来の方向性
There are several future directions for research on DCMU. One area of interest is its potential use as a tool to study the effects of climate change on photosynthesis. Another area of interest is its potential use in the development of new herbicides that target photosystem II. Additionally, researchers are interested in exploring the potential medical applications of DCMU, such as its use in the treatment of cancer.
合成法
DCMU can be synthesized in several ways, but the most common method involves the reaction of 3,4-dichlorophenyl isocyanate with dimethylamine. The resulting product is then reacted with 3-chloro-1,1-dimethylurea to yield DCMU.
科学的研究の応用
DCMU has been extensively studied for its potential applications in scientific research. One of its most common uses is as a tool to study photosynthesis in plants. DCMU works by inhibiting the electron transport chain in photosystem II, which is responsible for producing oxygen and ATP during photosynthesis. By inhibiting this process, scientists can study the effects of photosynthesis on plant growth and development.
特性
IUPAC Name |
2-[(E)-2-chloro-3-(dimethylamino)prop-2-enylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-16(2)8-9(15)7-12-13(17)10-5-3-4-6-11(10)14(12)18/h3-8H,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKWXWXHALRNDQ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=C1C(=O)C2=CC=CC=C2C1=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C=C1C(=O)C2=CC=CC=C2C1=O)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-chloro-3-(dimethylamino)prop-2-enylidene]indene-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methoxy-3-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5728004.png)
![N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea](/img/structure/B5728010.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzamide](/img/structure/B5728013.png)




![2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5728045.png)



![N'-{[(2-methoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5728078.png)